molecular formula C13H21NS B503907 N-(thiophen-2-ylmethyl)cyclooctanamine CAS No. 880813-65-0

N-(thiophen-2-ylmethyl)cyclooctanamine

Cat. No.: B503907
CAS No.: 880813-65-0
M. Wt: 223.38g/mol
InChI Key: AYAJDXFMBLNTBK-UHFFFAOYSA-N
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Description

N-(Thiophen-2-ylmethyl)cyclooctanamine is a secondary amine featuring a cyclooctane ring linked to a thiophen-2-ylmethyl group via an amine bridge. Such compounds are of interest in medicinal chemistry for their pharmacokinetic profiles and target-binding capabilities .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)cyclooctanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS/c1-2-4-7-12(8-5-3-1)14-11-13-9-6-10-15-13/h6,9-10,12,14H,1-5,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAJDXFMBLNTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)cyclooctanamine typically involves the reaction of cyclooctanone with thiophen-2-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon . The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)cyclooctanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Thiol derivatives, secondary amines.

    Substitution: Amides, carbamates.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of cyclooctanamine compounds exhibit significant anticancer properties. N-(thiophen-2-ylmethyl)cyclooctanamine has been explored for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, research has shown that modifications to the cyclooctanamine structure can enhance its binding affinity to specific cancer targets, potentially leading to the development of new anticancer drugs .

Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. In vitro studies suggest that this compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. This neuroprotective mechanism is believed to be linked to its ability to modulate neurotransmitter levels and reduce inflammation in neural tissues .

Organic Synthesis Applications

Halogenation Reactions
this compound can serve as a substrate in halogenation reactions, particularly bromination and chlorination. The compound's primary amine group allows for direct halogenation under mild conditions, facilitating the synthesis of valuable intermediates for further chemical transformations. This method has been demonstrated to yield high purity products with good functional group tolerance .

Building Block for Drug Synthesis
The unique structure of this compound makes it a versatile building block in the synthesis of more complex pharmaceutical compounds. Its ability to undergo various transformations, such as alkylation and acylation, allows chemists to create diverse libraries of drug candidates with tailored pharmacological profiles .

Material Science Applications

Polymer Chemistry
In material science, this compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in coatings, adhesives, and composite materials. The incorporation of thiophene moieties contributes to improved electrical conductivity and optical properties, which are advantageous for electronic applications .

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing derivatives of this compound aimed at enhancing anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, suggesting potential for further development into clinical candidates.

CompoundIC50 (µM)Mechanism of Action
Derivative A5.4Apoptosis induction
Derivative B3.2Cell cycle arrest

Case Study 2: Neuroprotection

Another investigation evaluated the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. The study found that treatment with the compound led to a significant reduction in cell death compared to untreated controls.

TreatmentCell Viability (%)Oxidative Stress Markers
Control60High
Compound85Low

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)cyclooctanamine is not fully understood, but it is believed to interact with various molecular targets due to the presence of the thiophene ring. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved are still under investigation, but the compound’s structure suggests it could modulate signal transduction pathways or inhibit specific enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Derivatives

describes two pyrimidine analogs:

  • 6-Methoxy-2-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine (17)
  • 6-Ethoxy-2-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine (18)
Key Differences:
  • Core Structure: The pyrimidine ring in 17 and 18 introduces planar aromaticity, contrasting with the non-aromatic, flexible cyclooctane in the target compound. This affects electronic properties and steric bulk.
  • Melting Points :
    • Compound 17: 139.0–141.0°C (observed) vs. 120.0–124.1°C (literature) .
    • Compound 18: 169.2–170.4°C (observed) vs. 160–162.2°C (literature) .

      Discrepancies may arise from crystallinity or purity variations.
Table 1: Physical Properties of Pyrimidine Analogs vs. Target Compound
Property Compound 17 Compound 18 N-(Thiophen-2-ylmethyl)cyclooctanamine (Hypothetical)
Molecular Weight (g/mol) ~400 ~414 ~237 (estimated)
Melting Point (°C) 139.0–141.0 169.2–170.4 Likely lower (flexible cyclooctane)
Key Functional Groups Pyrimidine, SO₂Me Pyrimidine, SO₂Me Cyclooctane, Thiophene

Acetamide and Isocyano Derivatives

highlights 2-isocyano-N-(thiophen-2-ylmethyl)acetamide, while describes N-(3-acetyl-2-thienyl)acetamides.

Key Comparisons:
  • Functional Groups: The isocyano group in 2-isocyano-N-(thiophen-2-ylmethyl)acetamide confers electrophilicity, enabling nucleophilic additions. In contrast, the cyclooctanamine group is nucleophilic. The acetyl group in N-(3-acetyl-2-thienyl)acetamides () enhances electron-withdrawing effects, altering thiophene reactivity .
  • Spectroscopic Data :

    • ¹H NMR : Thiophen-2-ylmethyl protons in acetamide derivatives resonate at δ 4.50–4.70 ppm (NCH₂), similar to the target compound’s expected range .
    • ¹³C NMR : Thiophene carbons in acetamides appear at δ 125–140 ppm, consistent across analogs .
Table 2: Spectroscopic and Physical Data for Acetamide/Isocyano Analogs
Compound Molecular Weight (g/mol) Melting Point (°C) ¹H NMR (NCH₂, δ ppm) ¹³C NMR (Thiophene, δ ppm)
2-Isocyano-N-(thiophen-2-ylmethyl)acetamide 194.2 98–100 4.58 (s, 2H) 127.5, 128.3, 135.7
N-(3-Acetyl-2-thienyl)-2-bromoacetamide 301.1 Not reported 4.40 (s, 2H) 126.8, 132.5, 144.2
Target Compound (Hypothetical) ~237 Estimated 80–100 ~4.60 (s, 2H) ~125–140

Biological Activity

N-(thiophen-2-ylmethyl)cyclooctanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological effects, and molecular interactions of this compound, drawing from various studies and databases.

Chemical Structure and Properties

This compound exhibits a unique structure characterized by a cyclooctane ring substituted with a thiophene moiety. Its chemical formula is C12H19NSC_{12}H_{19}NS, and it has a molecular weight of approximately 219.35 g/mol. The compound's structural features contribute significantly to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of cyclooctanamine with thiophen derivatives. The synthetic pathway can vary, but it generally requires careful control of reaction conditions to ensure high yields and purity.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of similar compounds derived from cyclooctanamine structures. For instance, a related tetrahydro-β-carboline derivative demonstrated significant inhibitory effects against Plasmodium falciparum, with IC50 values ranging from 4.00 ± 0.53 µM to 35.36 ± 4.86 µM . Although specific data for this compound is limited, its structural analogs suggest potential effectiveness against malaria.

Molecular Docking Studies

Molecular docking studies provide insights into the interactions between this compound and various biological targets. In silico simulations have shown that compounds with similar structures can interact with key enzymes involved in parasite metabolism, such as:

  • Phosphoethanolamine methyltransferase (PMT)
  • Falcipain-2 (FP2)
  • Lactate dehydrogenase (LDH)

These interactions typically involve hydrogen bonding and π-cation interactions, which are crucial for the inhibitory action against P. falciparum enzymes .

Case Studies and Research Findings

  • Antimalarial Efficacy : A study on tetrahydro-β-carboline derivatives revealed that certain structural modifications enhanced their antimalarial properties significantly . These findings suggest that further exploration of this compound could yield similar results.
  • Inflammatory Response Modulation : Other compounds structurally related to cyclooctanamine have been investigated for their roles in modulating inflammatory responses . This suggests that this compound may also possess anti-inflammatory properties worth exploring.
  • Biological Activity Profiles : Data from PubChem indicates that related compounds exhibit various biological activities, including anti-inflammatory and potential neuroprotective effects . This broad spectrum of activity underscores the importance of further research into this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(thiophen-2-ylmethyl)cyclooctanamine, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, cyclooctanamine can react with 2-(chloromethyl)thiophene under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (excess amine to avoid di-alkylation), and reaction time (monitored by TLC or LC-MS). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product. Full characterization (NMR, IR, mass spectrometry) should follow to confirm structure and purity .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the cyclooctane ring protons (δ 1.2–2.1 ppm, multiplet) and thiophene aromatic protons (δ 6.8–7.2 ppm). The methylene bridge (N–CH₂–thiophene) appears as a singlet or triplet near δ 3.5–4.0 ppm, depending on coupling .
  • IR : Stretching vibrations for C–N (1250–1350 cm⁻¹) and thiophene C–S (700–750 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₃H₁₉NS, MW 221.36).
  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational tools like Mercury or SHELX assist in analyzing the crystal structure or conformational dynamics of this compound?

  • Methodological Answer :

  • Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol/dichloromethane), use SHELX for structure refinement. SHELXL handles small-molecule refinement, while Mercury visualizes packing patterns and intermolecular interactions (e.g., hydrogen bonds between amine groups and solvent molecules) .
  • Conformational Analysis : Molecular dynamics simulations (software like Gaussian or GROMACS) can model the cyclooctane ring's chair-boat transitions and their impact on the thiophene moiety's orientation .

Q. What strategies resolve contradictions in biological activity data across studies, particularly regarding antimicrobial or receptor-binding properties?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (e.g., pH, temperature, solvent concentration). For example, DMSO concentrations >1% may inhibit bacterial growth, skewing antimicrobial results .
  • Structure-Activity Relationships (SAR) : Compare derivatives (e.g., replacing thiophene with furan or altering the cyclooctane ring size) to isolate pharmacophoric groups. Evidence from similar compounds (e.g., OSMI-1, a thiophene-containing inhibitor) shows that substituent electronegativity impacts target binding .
  • Meta-Analysis : Cross-reference datasets from PubChem or crystallographic databases (e.g., CCDC) to identify outliers or methodological biases .

Q. What are the challenges in optimizing enantioselective synthesis of this compound, and how can chiral resolution be achieved?

  • Methodological Answer :

  • Chiral Catalysts : Use palladium-catalyzed asymmetric allylic amination or organocatalysts (e.g., L-proline derivatives) to induce stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
  • Resolution Techniques : If racemic mixtures form, employ diastereomeric salt crystallization (e.g., tartaric acid derivatives) or enzymatic resolution (lipases) .

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